

# Azido-PEG8-NHBoc molecular weight and formula

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## Compound of Interest

Compound Name: Azido-PEG8-NHBoc

Cat. No.: B11827444

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## Technical Guide: Azido-PEG8-NHBoc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Azido-PEG8-NHBoc**, a heterobifunctional linker widely utilized in bioconjugation, drug discovery, and proteomics. Its unique structure, featuring an azide group for click chemistry, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, makes it a versatile tool for the synthesis of complex biomolecular conjugates, including Proteolysis Targeting Chimeras (PROTACs).

## Core Molecular Data

The fundamental properties of **Azido-PEG8-NHBoc** are summarized below. It is important to note that slight variations in molecular weight may be observed between different commercial suppliers.

| Property          | Value  | Source(s)                               |
|-------------------|--|---|
| Molecular Formula | C <sub>23</sub> H <sub>46</sub> N <sub>4</sub> O <sub>10</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 538.63 g/mol   | <a href="#">[1]</a>                     |

## Overview of Applications

**Azido-PEG8-NHBoc** serves as a flexible linker to connect two different molecular entities. The azide terminus allows for highly specific and efficient conjugation to alkyne-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".<sup>[1][3]</sup> The other end features a tert-butyloxycarbonyl (Boc) protected amine. This protecting group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to various functional groups, such as carboxylic acids or activated esters.

A primary application for this linker is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The linker's length and composition, in this case, an 8-unit PEG chain, are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

## Experimental Protocols

The following sections detail representative protocols for the key chemical transformations involving **Azido-PEG8-NHBoc**: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the subsequent deprotection of the Boc group.

### Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating **Azido-PEG8-NHBoc** to an alkyne-functionalized molecule.

Materials:

- **Azido-PEG8-NHBoc**
- Alkyne-containing molecule of interest
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

- Solvent (e.g., DMF/water mixture, DMSO)
- Reaction vessel

Procedure:

- Dissolve **Azido-PEG8-NHBoc** (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system in a reaction vessel.
- Prepare a stock solution of the copper catalyst premix. For a 10 mM catalyst stock, mix equal volumes of a 20 mM CuSO<sub>4</sub> solution and a 20 mM solution of the chosen ligand (THPTA for aqueous reactions, TBTA for organic solvents).
- Add the copper catalyst premix to the reaction mixture to a final concentration of 1-5 mol%.
- Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
- Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol% to initiate the reaction.
- Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction mixture can be purified using an appropriate method, such as column chromatography or High-Performance Liquid Chromatography (HPLC), to isolate the desired conjugate.

## Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

- Boc-protected PEG conjugate from the previous step
- Trifluoroacetic acid (TFA)

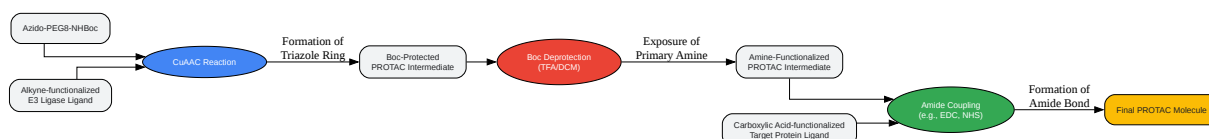
- Dichloromethane (DCM)
- Reaction vessel

Procedure:

- Dissolve the Boc-protected PEG conjugate in dichloromethane.
- Add an excess of trifluoroacetic acid to the solution (e.g., a 1:1 mixture of DCM:TFA).
- Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Reaction progress can be monitored by TLC or LC-MS.
- Once the deprotection is complete, the solvent and excess TFA can be removed under reduced pressure.
- The resulting amine salt can be used directly in subsequent reactions or neutralized and purified as needed.

## Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using **Azido-PEG8-NHBoc**.



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Caption: A generalized workflow for PROTAC synthesis using **Azido-PEG8-NHBoc**.

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## References

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